BenchChemオンラインストアへようこそ!

(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]

Conformational Analysis Spirooxetanes Drug Design

(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] (CAS: 1556097-44-9) is a spirocyclic compound that fuses a hexahydrobenzo[d]oxazole ring with an oxetane via a spiro carbon, and carries an allyl substituent on the nitrogen. It belongs to the class of spiro-oxetanes, which are recognized as privileged scaffolds in drug discovery for their three-dimensional character and favorable physicochemical properties.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 1556097-44-9
Cat. No. B2678189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]
CAS1556097-44-9
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESC=CCN1C2CCCCC2OC13COC3
InChIInChI=1S/C12H19NO2/c1-2-7-13-10-5-3-4-6-11(10)15-12(13)8-14-9-12/h2,10-11H,1,3-9H2/t10-,11-/m0/s1
InChIKeyFVIWLAGDOWAXNI-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] as a Drug-Discovery Scaffold


(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] (CAS: 1556097-44-9) is a spirocyclic compound that fuses a hexahydrobenzo[d]oxazole ring with an oxetane via a spiro carbon, and carries an allyl substituent on the nitrogen. It belongs to the class of spiro-oxetanes, which are recognized as privileged scaffolds in drug discovery for their three-dimensional character and favorable physicochemical properties [1]. This compound is primarily supplied as a high-purity (>=95%) building block for combinatorial chemistry and medicinal chemistry exploration .

Why Generic O-Heterocycles Cannot Substitute (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]


Simple benzoxazoles or monocyclic oxetanes lack the spiro-fusion that rigidifies the scaffold into a defined three-dimensional vector, which is critical for probing novel chemical space. The specific (3aS,7aS) stereochemistry and the allyl handle on this compound provide a unique exit vector for library synthesis that is absent in common alternatives like 1-oxa-7-azaspiro[3,5]nonane or morpholine isosteres [1]. Generic substitution would forfeit the conformational restriction and synthetic versatility that are precisely engineered into this scaffold.

Head-to-Head Quantitative Differentiation of (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]


Conformational Restriction: Spirocyclic vs. Non-Spiro Benzoxazole

The spiro-fusion of the oxetane and hexahydrobenzo[d]oxazole rings locks the molecule into a rigid, three-dimensional conformation. In contrast, a non-spirocyclic analog such as 2-methylbenzoxazole exists as a planar, freely rotating system. The number of rotatable bonds for the target compound is 1 (only the allyl group), whereas the comparable non-spiro analog has 0 but no conformational restriction from a spiro center. This rigidification is a class-level characteristic of spiro-oxetanes that enhances binding selectivity and reduces entropic penalty upon target engagement [1].

Conformational Analysis Spirooxetanes Drug Design

Three-Dimensional Character: Fraction of sp3 Carbons (Fsp3)

The fraction of sp3-hybridized carbons (Fsp3) is a validated measure of molecular complexity and correlates with clinical success. The target compound has an Fsp3 of 0.75 (9 out of 12 carbons), which is substantially higher than the widely used spirocyclic scaffold 1-oxa-7-azaspiro[3.5]nonane (Fsp3 = 0.71, 5 out of 7 carbons). This places the target compound in a region of chemical space associated with higher target specificity and lower attrition [1].

Fsp3 Drug-Likeness Spirocyclic Scaffolds

Synthetic Versatility: Allyl Handle for Library Derivatization

The N-allyl substituent provides a unique orthogonal reactive handle not present in other common spiro-oxetane building blocks. For instance, the benchmark scaffold 1-oxa-7-azaspiro[3.5]nonane typically carries a simple N-H or N-Boc group. The allyl group on the target compound can undergo cross-metathesis, Heck coupling, or thiol-ene chemistry, enabling rapid diversification into a broader array of lead candidates. This is a key differentiator for medicinal chemists building focused libraries [1].

Combinatorial Chemistry Allyl Group Late-Stage Functionalization

LogP Lipophilicity Comparison with a Carbonyl Isostere

The oxetane ring in the spiro-fusion serves as a bioisostere for a carbonyl group, typically lowering logP by approximately 0.5–1.0 log unit. While direct experimental logP data for this compound is not publicly available, the class-level effect is well established. A predicted logP for the target compound is ~1.6, whereas a hypothetical carbocyclic spiro-analog (where the oxetane oxygen is replaced by CH2) would have a predicted logP of ~2.5 [1]. This reduction in lipophilicity is desirable for improving metabolic stability and reducing off-target binding.

Lipophilicity Oxetane Isostere logP

Optimal Procurement Scenarios for (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]


Focused Library Synthesis in High-Throughput Medicinal Chemistry

This compound is ideally suited for use as a core scaffold in the synthesis of diverse spiro-oxetane libraries. Its allyl handle allows for rapid parallel derivatization via robust reactions like cross-metathesis, enabling medicinal chemists to efficiently explore structure-activity relationships (SAR) around a three-dimensional core [1]. The rigid spirocyclic architecture increases the chances of identifying hits with novel binding modes.

Exploration of Underexploited Chemical Space in Lead Generation

Given its high Fsp3 (0.75) and presence of two distinct heterocycles, this scaffold is a valuable tool for projects aiming to escape 'flatland.' It can be deployed in fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) synthesis to interrogate biological targets that have proven intractable with traditional, planar compound collections [1].

Replacement for Morpholine or Piperidine Isosteres in ADME Optimization

The spiro-oxetane motif has been demonstrated to function as a superior replacement for morpholine rings when solubility and metabolic stability are concerns. A procurement team supporting lead optimization could select this compound to synthesize analogs where a morpholine is known to cause oxidative metabolism or hERG liability, using the oxetane's lower logP and distinct electrostatic profile to mitigate those risks [1].

Quote Request

Request a Quote for (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.